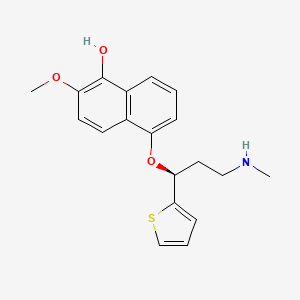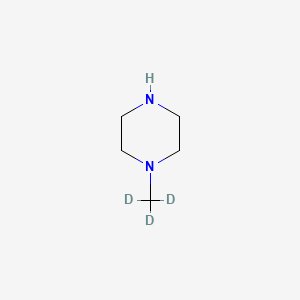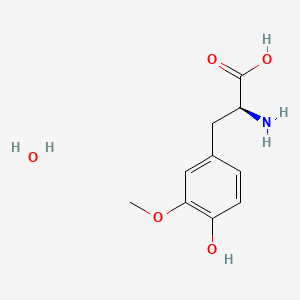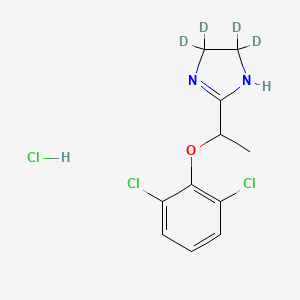
Lofexidine-d4 Hydrochloride
描述
Lofexidine-d4 Hydrochloride is a deuterated form of Lofexidine Hydrochloride, which is a selective alpha-2 adrenergic receptor agonist. This compound is primarily used to alleviate the physical symptoms associated with opioid withdrawal. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic profiles of Lofexidine due to the presence of deuterium atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lofexidine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Lofexidine molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, the starting material, 2,6-dichlorophenol, can be reacted with deuterated ethyl bromide to form 2,6-dichlorophenoxyethyl bromide. This intermediate is then reacted with ethylenediamine in the presence of a deuterated solvent to form Lofexidine-d4. The final step involves the formation of the hydrochloride salt by reacting Lofexidine-d4 with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Lofexidine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Lofexidine-d4 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in Lofexidine-d4 allow researchers to track the metabolic pathways and pharmacokinetics of Lofexidine in the body.
Drug Development: It is used in the development of new drugs for opioid withdrawal management.
Biological Research: The compound is used to study the effects of alpha-2 adrenergic receptor agonists on various biological systems.
Industrial Applications: It is used in the production of high-purity Lofexidine for pharmaceutical use.
作用机制
Lofexidine-d4 Hydrochloride exerts its effects by acting as an agonist at the central alpha-2 adrenergic receptors. This action reduces the release of norepinephrine, which in turn decreases the sympathetic outflow that causes the physical symptoms of opioid withdrawal. The compound also has moderate agonistic affinity towards alpha-1A adrenergic receptors and several serotonin receptors (5-HT1a, 5-HT7, 5HT2c, and 5HT1d), which may contribute to its overall effects .
相似化合物的比较
Lofexidine-d4 Hydrochloride is structurally similar to other alpha-2 adrenergic receptor agonists, such as Clonidine. it has a higher affinity and specificity for the alpha-2a receptors, making it more effective in managing opioid withdrawal symptoms without reinforcing opioid dependence. Other similar compounds include:
Clonidine: Another alpha-2 adrenergic receptor agonist used for opioid withdrawal and hypertension.
Guanfacine: Used for hypertension and attention deficit hyperactivity disorder (ADHD).
Tizanidine: Used as a muscle relaxant.
This compound stands out due to its deuterated form, which provides unique advantages in pharmacokinetic studies and drug development.
属性
IUPAC Name |
4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenoxy)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHMKBNNNZGHF-NXMSQKFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)C(C)OC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724574 | |
| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78302-26-8 | |
| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




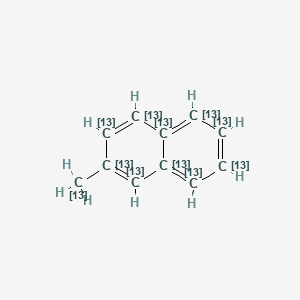
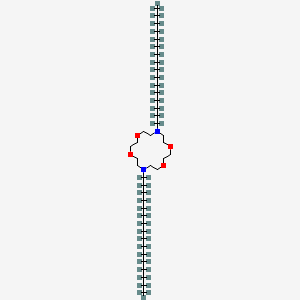
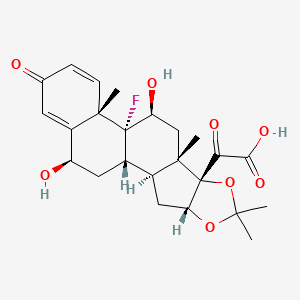
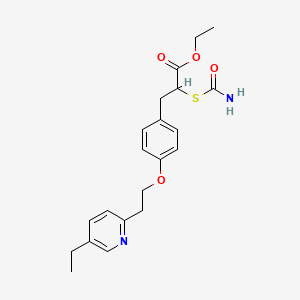
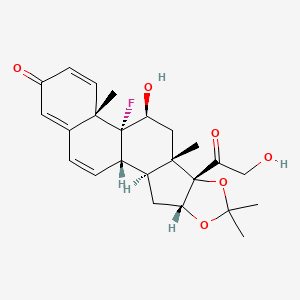


![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)
